Product packaging for Benzenamine, 2-chloro-N-2-propenyl-(Cat. No.:CAS No. 13519-79-4)

Benzenamine, 2-chloro-N-2-propenyl-

Cat. No.: B14716258
CAS No.: 13519-79-4
M. Wt: 167.63 g/mol
InChI Key: RRWKGQFFWVQQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of N-Allyl-2-chloroanilines within Substituted Aromatic Amines

Aromatic amines are a fundamental class of organic compounds characterized by an amino group attached to an aromatic ring. They serve as crucial precursors and intermediates in the synthesis of a vast array of chemicals, including pharmaceuticals, dyes, and polymers. The properties and reactivity of aromatic amines are significantly influenced by the nature and position of substituents on the aromatic ring.

N-Allyl-2-chloroaniline is a derivative of aniline (B41778), the simplest aromatic amine. It belongs to the subset of N-substituted anilines, where one of the hydrogen atoms of the amino group is replaced by another group—in this case, an allyl group. Furthermore, it is a halogenated aromatic amine, with a chlorine atom at the ortho position (position 2) of the benzene (B151609) ring relative to the amino group. This specific combination of substituents places Benzenamine, 2-chloro-N-2-propenyl- at the intersection of several important areas of organic chemistry.

Significance of Allylic and Halogen Substituents in Chemical Research

The presence of both an allyl group and a halogen atom on the aniline framework imparts distinct and valuable chemical properties to Benzenamine, 2-chloro-N-2-propenyl-.

The allyl group is a particularly useful functional group in organic synthesis. Its double bond can participate in a wide range of reactions, including additions, oxidations, and, notably, cyclization reactions. The allylic position (the carbon atom adjacent to the double bond) is also reactive and can be functionalized. In the context of N-allylanilines, the allyl group serves as a handle for constructing more complex molecular architectures, such as heterocyclic rings like indoles and quinolines, which are prevalent in biologically active compounds.

The chloro substituent , as a halogen, exerts a combination of electronic effects on the aromatic ring. Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. capes.gov.brchemspider.com This deactivation can influence the regioselectivity of reactions on the aromatic ring. Moreover, the carbon-chlorine bond itself can be a site of reactivity, particularly in transition metal-catalyzed cross-coupling reactions, where it can be replaced by other functional groups.

The interplay of these two substituents—the versatile reactivity of the allyl group and the electronic and steric influence of the ortho-chloro group—makes Benzenamine, 2-chloro-N-2-propenyl- a substrate of interest for exploring new synthetic methodologies and creating diverse molecular structures.

Overview of Current Research Trajectories for Benzenamine, 2-chloro-N-2-propenyl-

Current research involving N-allyl-2-chloroaniline and related compounds primarily focuses on their application in synthetic organic chemistry, particularly in the construction of heterocyclic systems. The strategic placement of the allyl and chloro groups allows for selective and controlled cyclization reactions.

One significant area of investigation is the use of transition metal catalysis, especially with palladium, to effect intramolecular cyclizations. nih.gov By carefully selecting ligands, it is possible to direct the reaction of precursors like 2-chloro-N-(2-vinyl)aniline, a closely related structure, to form a variety of heterocyclic cores, including indoles, carbazoles, and dibenzazepines. nih.gov This ligand-controlled selectivity offers a powerful tool for generating molecular diversity from a common starting material.

Radical cyclizations represent another important research avenue. For instance, N,N-diallyl-2-iodoaniline, an analogue of the target compound, has been shown to undergo radical cyclization to form indoline (B122111) derivatives. capes.gov.br This suggests that Benzenamine, 2-chloro-N-2-propenyl- could also be a suitable substrate for similar radical-mediated transformations.

Furthermore, the synthesis of N-allylanilines itself presents research challenges, such as achieving selective monoallylation while avoiding the formation of the N,N-diallyl byproduct. researchgate.net Studies have explored various catalytic systems to optimize this transformation. rsc.org

While direct research on the biological activity of Benzenamine, 2-chloro-N-2-propenyl- is not extensively documented in publicly available literature, the heterocyclic products derived from it are often associated with a wide range of pharmacological properties. Therefore, the development of efficient synthetic routes to these derivatives remains a key driver of research in this area.

Interactive Data Table: Physicochemical Properties of Related Compounds

PropertyValue (for 2-Chloroaniline)Source
Molecular FormulaC6H6ClN nih.gov
Molecular Weight127.57 g/mol nih.gov
Boiling Point208-210 °C nist.gov
Density1.213 g/mL at 25 °C nist.gov
Solubility in Water5.13 g/L at 20 °C nist.gov

Interactive Data Table: Spectroscopic Data for 2-Chloroaniline (B154045)

The following table summarizes key spectroscopic data for 2-chloroaniline. This information is critical for the characterization of such compounds.

Spectrum TypePeak Information (for 2-Chloroaniline)Source
1H NMRδ 7.22, 7.03, 6.72, 6.67, 3.92 ppm chemicalbook.com
IRKey stretches can be found in comprehensive databases. nist.gov
Mass SpectrometryMolecular ion peak and fragmentation patterns are characteristic. nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClN B14716258 Benzenamine, 2-chloro-N-2-propenyl- CAS No. 13519-79-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13519-79-4

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

2-chloro-N-prop-2-enylaniline

InChI

InChI=1S/C9H10ClN/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,11H,1,7H2

InChI Key

RRWKGQFFWVQQJX-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC=CC=C1Cl

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct N-Allylation Approaches to Benzenamine, 2-chloro-N-2-propenyl-

Direct N-allylation of 2-chloroaniline (B154045) is a primary method for synthesizing the target compound. This can be accomplished through both catalytic and non-catalytic procedures.

The use of metal oxide catalysts has proven effective in the N-allylation of anilines. For instance, a reusable solid catalyst composed of tungsten oxide supported on zirconium dioxide (WO₃/ZrO₂) has been successfully employed for the selective monoallylation of anilines. rsc.orgnih.gov This method utilizes allyl alcohol as the allylating agent, offering a sustainable pathway as water is the only byproduct. nih.gov The catalyst's specific composition, with an optimized amount of WO₃ on a ZrO₂ support, is crucial for achieving high yields and selectivity. rsc.org The reaction's success is also influenced by the solvent, with alkanes and aromatic solvents showing better reactivity than polar solvents. rsc.org Research has demonstrated that this catalyst can be reused multiple times without a significant loss in product yield. rsc.org

A study on the monoallylation of various anilines using a 10 wt% WO₃/ZrO₂ catalyst showed that 4-chloro-substituted aniline (B41778) reacted with allyl alcohol to yield the corresponding N-allyl aniline. rsc.org While specific data for 2-chloroaniline was not provided in the abstract, the results for the 4-chloro isomer suggest the viability of this method for halogenated anilines.

Table 1: Catalytic N-Allylation of Substituted Anilines with Allyl Alcohol
Aniline DerivativeCatalystSolventTemperature (°C)Yield (%)Reference
Aniline10 wt% WO₃/ZrO₂n-Octane14078 rsc.org
4-Fluoroaniline10 wt% WO₃/ZrO₂n-Octane14058 rsc.org
4-Chloroaniline10 wt% WO₃/ZrO₂n-Octane14033 rsc.org
4-Bromoaniline10 wt% WO₃/ZrO₂n-Octane14033 rsc.org

Non-catalytic methods for N-allylation often involve the reaction of the aniline with an allyl halide in the presence of a base. A common procedure involves reacting aniline with allyl chloride in the presence of an aqueous sodium hydroxide (B78521) solution. chemicalbook.com This reaction is typically heated to facilitate the nucleophilic substitution. chemicalbook.com While effective, this method can sometimes lead to the formation of the diallylated product, N,N-diallylaniline, alongside the desired monoallylated product. chemicalbook.com

Another approach involves the interaction of an aminoethane acid with allyl chloride and (β-chlor)allyl chloride in a strongly basic aqueous solution to synthesize N-allyl-N-(β-chlor)allyl ethanic acid. researchgate.net While not a direct synthesis of the target compound, this demonstrates a non-catalytic allylation strategy.

Transition Metal-Catalyzed Coupling Reactions for Scaffold Construction

Transition metal catalysis, particularly with palladium and nickel, provides powerful tools for constructing the C-N bond in Benzenamine, 2-chloro-N-2-propenyl-. nih.govkisti.re.kr These methods are valued for their generality and tolerance of various functional groups. nih.gov

Palladium-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination, is a widely used method for forming arylamines. nih.govresearchgate.net This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govmit.edu

One strategy involves the coupling of aryl chlorides with amines, which can be challenging but is achievable with the right catalyst system. mit.edu The development of specialized biaryl phosphine (B1218219) ligands has enabled the efficient N-arylation of a wide range of (hetero)aryl chlorides under mild conditions. mit.edu

A specific application of this methodology is the Suzuki cross-coupling reaction. This involves the use of potassium alkenyltrifluoroborates, which are air- and moisture-stable solids, as coupling partners for aryl halides or triflates. researchgate.net The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf)·CH₂Cl₂, in the presence of a base. researchgate.netnih.gov For instance, potassium vinyltrifluoroborate can be coupled with aryl electrophiles using a PdCl₂ catalyst with PPh₃ as the ligand in a THF/H₂O solvent system with Cs₂CO₃ as the base. organic-chemistry.org These reactions are known to tolerate a variety of functional groups. researchgate.netnih.govorganic-chemistry.org

Table 2: Palladium-Catalyzed Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl Electrophiles
Aryl ElectrophileCatalyst SystemBaseSolventYield (%)Reference
Aryl Halide/TriflatePdCl₂(dppf)·CH₂Cl₂Et₃Nn-PrOHGood researchgate.net
Aryl Electrophile2 mol% PdCl₂, 6 mol% PPh₃Cs₂CO₃THF/H₂OGood organic-chemistry.org

Nickel-catalyzed amination of aryl chlorides presents an alternative to palladium-based systems. orgsyn.org This approach can be advantageous due to the lower cost and higher abundance of nickel. An air-stable Ni(II) precatalyst can be used to effectively aminate aryl chlorides, including those that are electron-rich or electron-poor, as well as various heterocycles. orgsyn.org

A nickel(0)-catalyzed coupling of α-olefins and isocyanates in the presence of an N-heterocyclic carbene ligand has also been reported to produce α,β-unsaturated amides. organic-chemistry.org While this specific reaction produces an amide, it demonstrates the potential of nickel catalysis in forming new bonds at the olefinic position.

Synthesis through Chemical Transformations of Related Structures

Benzenamine, 2-chloro-N-2-propenyl- can also be synthesized by modifying related chemical structures. One such method involves the synthesis of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives by treating various aliphatic and aromatic amines with chloroacetyl chloride. ijpsr.info The resulting chloroacetamide can then potentially be reduced to the corresponding amine.

Another approach involves the preparation of 2-chloroanilines from 4-bromoanilides. This multi-step process includes chlorination of the anilide, followed by selective reduction of the 4-bromo substituent and subsequent hydrolysis of the anilide to yield the desired 2-chloroaniline. google.com The 2-chloroaniline can then undergo N-allylation as described in section 2.1.

The reduction of 2-chloronitrobenzene is a common industrial method to produce 2-chloroaniline. nih.govgoogle.com This is typically achieved through low-pressure hydrogenation using noble metal catalysts. nih.gov The resulting 2-chloroaniline is a direct precursor for the N-allylation step.

Amination of Allylic Alcohols (e.g., titanium-mediated processes)

The direct use of allylic alcohols for the N-allylation of amines represents an atom-economical approach. Titanium-mediated processes have emerged as effective methods for this transformation. The reaction of primary amines with allyl alcohols in the presence of a titanium catalyst, such as Ti(NMe2)4, can lead to the formation of secondary allylic amines. nih.gov These reactions often proceed with selective allylic transposition. nih.gov

A proposed mechanism for this transformation involves a [2+2]/retro-[2+2]-cycloaddition pathway. nih.gov Computationally designed titanium-mediated aminations of allylic alcohols have been shown to proceed through titanium imido intermediates, leading to exclusive SN2' substitution products. rsc.org The presence of titanium(IV) isopropoxide can also accelerate palladium-catalyzed allylation of anilines using allylic alcohols. acs.org Other solid catalysts, such as molybdenum oxide supported on titanium oxide (MoO3/TiO2), have also been utilized for the dehydrative allylation of amines with allyl alcohol. organic-chemistry.org

For the synthesis of Benzenamine, 2-chloro-N-2-propenyl-, 2-chloroaniline would be reacted with allyl alcohol in the presence of a suitable titanium catalyst. The electron-withdrawing nature of the chlorine atom on the aniline ring might influence the reaction rate and yield. Generally, anilines bearing electron-withdrawing groups have been observed to give lower chemical yields in some catalytic systems. acs.org

Table 1: Examples of Catalyst Systems for Amination of Allylic Alcohols

Catalyst SystemReactantsProduct TypeReference
Ti(NMe2)4Primary Amine + Allyl AlcoholSecondary Allylic Amine nih.gov
Computationally Designed Ti CatalystAmine + Allylic AlcoholSecondary Allylamine (SN2') rsc.org
Pd(0) / Ti(OPr-i)4Aniline + Allylic AlcoholAllylic Aniline acs.org
MoO3/TiO2Amine + Allyl AlcoholAllyl Amine organic-chemistry.org

This table presents general catalyst systems and may require optimization for the specific synthesis of Benzenamine, 2-chloro-N-2-propenyl-.

Rearrangement Reactions (e.g., aryl amino Claisen rearrangement)

The aryl amino-Claisen rearrangement is a powerful tool for the synthesis of ortho-alkenylanilines. tsijournals.com This reaction involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an N-allylaniline to furnish a 2-alkenylarylamine. tsijournals.com The thermal rearrangement of N-allylanilines typically requires high temperatures (200-350°C) and can be accompanied by side reactions, such as the cleavage of the allyl group. tsijournals.comosti.gov

Acid catalysis, using either Brønsted or Lewis acids, can facilitate the amino-Claisen rearrangement under milder conditions and improve yields. tsijournals.com For instance, BF3·OEt2 has been used to catalyze the rearrangement of N-allylanilines, reducing reaction times and the formation of by-products. tsijournals.com The reaction is believed to proceed through a concerted, intramolecular wikipedia.orgwikipedia.org-sigmatropic shift, often via a highly ordered cyclic transition state. wikipedia.orgnrochemistry.com

In the context of Benzenamine, 2-chloro-N-2-propenyl-, this compound would be the starting material for a potential subsequent rearrangement to form a C-allylated product, specifically 2-amino-3-allyl-chlorobenzene. However, the primary focus here is on its synthesis. The principles of the Claisen rearrangement are relevant in understanding potential side reactions or subsequent transformations.

Chemo- and Regioselectivity in Benzenamine, 2-chloro-N-2-propenyl- Synthesis

Control of N- versus C-Allylation

A critical aspect in the synthesis of N-allylanilines is controlling the selectivity between N-allylation (formation of the desired product) and C-allylation (direct substitution on the aromatic ring). The outcome of the reaction can be influenced by the reaction conditions and the nature of the catalyst.

In many palladium-catalyzed allylation reactions, the nucleophilic attack of the amine on the π-allyl palladium intermediate leads to N-allylation. rsc.org The choice of catalyst and ligands can be crucial in directing the reaction towards the desired N-alkylation product. For instance, the use of reusable solid acid catalysts like WO3/ZrO2 has been shown to favor mono-N-allylation of anilines, with the steric hindrance of the initially formed N-allylaniline preventing further reaction. nih.gov

The regioselectivity of allylation can also be influenced by the reaction conditions. For example, in palladium-catalyzed allylation of anilines with aryl allenes, the use of a Mg(OTf)2/HFIP system leads to regioselective C-allylation at the para-position. nih.gov Therefore, careful selection of the catalytic system is paramount to ensure the selective formation of Benzenamine, 2-chloro-N-2-propenyl-.

Influence of Steric and Electronic Factors on Selectivity

Both steric and electronic factors of the aniline substrate play a significant role in determining the outcome and selectivity of the N-allylation reaction.

Electronic Factors: The electronic nature of substituents on the aniline ring can significantly impact reactivity. Electron-withdrawing groups, such as the chloro group in 2-chloroaniline, decrease the nucleophilicity of the amino group. This can lead to lower reaction rates and yields in nucleophilic substitution reactions. acs.orgrsc.org In some catalytic systems, anilines with electron-withdrawing groups have shown lower reactivity compared to those with electron-donating groups. acs.org However, in the context of the amino-Claisen rearrangement, N-allyl arylamines with electron-deficient substituents have been observed to undergo rearrangement at lower temperatures than their electron-rich counterparts. tsijournals.com

Steric Factors: Steric hindrance around the amino group can also affect the rate and selectivity of N-allylation. The presence of a substituent at the ortho position, such as the chlorine atom in 2-chloroaniline, can sterically hinder the approach of the allylating agent to the nitrogen atom. nih.gov This steric effect can sometimes be beneficial, for instance, by preventing over-allylation to form N,N-diallylanilines. nih.gov Studies on the N-alkylation of substituted anilines have shown that ortho-substituted anilines can be tolerated, though sometimes with reduced yields compared to their para-substituted counterparts, highlighting the influence of steric hindrance. nih.govacs.org

The interplay of these steric and electronic effects will ultimately govern the efficiency of the synthesis of Benzenamine, 2-chloro-N-2-propenyl-.

Table 2: Influence of Substituents on Aniline Allylation

Substituent PositionSubstituent TypeGeneral Effect on N-AllylationReference
ParaElectron-withdrawingDecreased reactivity/yield in some systems acs.org
ParaElectron-donatingGenerally favorable reactivity
OrthoBulkylSteric hindrance, may decrease rate but can prevent dialkylation nih.govacs.org
MetaElectronic effects can direct regioselectivity in rearrangements libretexts.org

This table provides a generalized overview of substituent effects, and the specific outcome for 2-chloroaniline may vary depending on the reaction conditions.

Reaction Pathways and Mechanistic Elucidation

Reactivity of the N-Propenyl Moiety in Benzenamine, 2-chloro-N-2-propenyl-

The N-propenyl (or N-allyl) group is a highly reactive handle, enabling a variety of synthetic transformations. Its reactivity is centered on the olefinic double bond, which can participate in both intramolecular and intermolecular processes.

Intramolecular Cyclization Reactions

The proximity of the N-propenyl group to the aromatic ring facilitates intramolecular cyclization reactions, providing efficient pathways to various heterocyclic systems. These reactions are often catalyzed by transition metals, most notably palladium.

The intramolecular cyclization of substrates similar to Benzenamine, 2-chloro-N-2-propenyl- is a powerful strategy for constructing fused nitrogen-containing heterocycles. Research has demonstrated that palladium-catalyzed reactions of related diphenylamine (B1679370) intermediates, formed from the condensation of 2-chloroaniline (B154045) derivatives and vinyl halides, can be selectively guided to form five-, six-, or seven-membered rings. mit.edunih.gov The choice of ligand in the palladium catalytic system is paramount in controlling the reaction pathway and, consequently, the final heterocyclic product. mit.edunih.gov

For instance, a common precursor can be selectively converted into indoles, carbazoles, acridines, or dibenzazepines, demonstrating the synthetic utility of this approach. mit.edunih.gov While a direct C-N bond formation via cyclization is common, other pathways involving the chloro-substituent can also be triggered, leading to a diverse array of products. The control exerted by different ligands allows for the selective synthesis of one class of heterocycle over others from a single, readily available starting material. nih.gov

Table 1: Ligand-Controlled Selective Heterocycle Synthesis from a Common Precursor

Catalyst System (Catalyst + Ligand)Target Heterocycle ClassReaction TypeReference
Pd₂(dba)₃ / L1 (specific phosphine (B1218219) ligand)Carbazole (B46965)6-endo C-C cyclization nih.gov
Pd(OAc)₂ / L3 (specific phosphine ligand)Acridine6-endo C-N cyclization nih.gov
Pd₂(dba)₃ / L2 (specific phosphine ligand)5H-Dibenz[b,f]azepine7-endo C-C cyclization nih.gov

Note: Ligands L1, L2, and L3 represent different phosphine-based ligands as detailed in the source literature. The table illustrates the principle of ligand-controlled selectivity in the cyclization of a precursor structurally related to the title compound.

The reactivity of Benzenamine, 2-chloro-N-2-propenyl- is well-suited for cascade (or domino) reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. 20.210.105longdom.org These processes are highly efficient, reducing waste and simplifying synthetic procedures. ub.edu

A notable example is the direct, one-pot synthesis of 5H-dibenzazepine, a pharmaceutically important scaffold. nih.gov In this process, a palladium catalyst with a specific ligand (L2) facilitates a tandem reaction between 2-bromostyrene (B128962) and 2-chloroaniline. nih.gov The reaction proceeds through an initial intermolecular Buchwald-Hartwig amination to form the N-aryl intermediate, which then undergoes a subsequent intramolecular Heck-type cyclization. This cascade process, which proceeds smoothly, yields the seven-membered ring structure in high yield. nih.gov The ability to construct such complex tricyclic systems from simple precursors in one step highlights the power of catalytic cascade reactions. researchgate.net

Intermolecular Functionalization of Olefinic Bonds (e.g., amination reactions)

Beyond intramolecular cyclizations, the olefinic bond of the N-propenyl group can participate in intermolecular reactions. Allylic amination, the formation of a new C-N bond at an allylic position, is a key transformation for synthesizing more complex amines. acs.orgorganic-chemistry.org

While the nitrogen in Benzenamine, 2-chloro-N-2-propenyl- is already substituted, the allylic carbons of the propenyl chain are susceptible to functionalization. Catalytic systems, often involving palladium or rhodium, can activate the allylic C-H bonds for nucleophilic attack. organic-chemistry.org For example, palladium-catalyzed oxidative amination of unactivated olefins with primary amines can form secondary allylic amines with high regio- and stereoselectivity. organic-chemistry.org Such methodologies could potentially be applied to functionalize the propenyl moiety of the title compound, introducing a second amino group and creating a diamine structure. The development of catalysts for the direct dehydrative allylation of amines with allyl alcohols using solid acid catalysts like WO₃/ZrO₂ also points to the broad potential for intermolecular functionalization. nih.gov

Reactivity of the 2-Chloroaryl Moiety

The 2-chloroaryl portion of the molecule offers distinct reaction pathways, primarily centered on the substitution of the chlorine atom.

Nucleophilic Aromatic Substitution Pathways

The carbon-chlorine bond on the aromatic ring is typically less reactive than an alkyl halide bond due to the higher bond strength and the repulsion between the electron-rich ring and incoming nucleophiles. libretexts.org However, nucleophilic aromatic substitution (SNAᵣ) can occur under specific conditions.

Two primary mechanisms are relevant:

Addition-Elimination Mechanism : This pathway involves the attack of a nucleophile on the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity is temporarily broken and then restored upon the expulsion of the leaving group (chloride). This reaction is greatly accelerated by the presence of strong electron-withdrawing groups at the ortho or para positions, which stabilize the anionic intermediate. libretexts.org Since Benzenamine, 2-chloro-N-2-propenyl- lacks such activating groups, this pathway would require harsh reaction conditions.

Elimination-Addition (Benzyne) Mechanism : This mechanism is favored when using very strong bases, such as sodium amide (NaNH₂) in liquid ammonia (B1221849). govtpgcdatia.ac.inkhanacademy.org The base abstracts a proton from the position ortho to the chlorine atom, leading to the elimination of HCl and the formation of a highly reactive benzyne (B1209423) intermediate. The nucleophile then attacks one of the two carbons of the triple bond, followed by protonation, to yield the substitution product. govtpgcdatia.ac.in A characteristic feature of this mechanism is the potential for cine substitution, where the incoming nucleophile attaches to the carbon adjacent to the one that originally held the leaving group. govtpgcdatia.ac.in

Modern catalytic methods, such as nickel-catalyzed aminations, provide a milder alternative for the substitution of aryl chlorides. nih.gov These reactions can couple aryl chlorides with ammonia or amines, often showing high selectivity and functional group tolerance. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

Reaction TypeReagents & ConditionsProbable MechanismPotential Product(s)Reference
Benzyne FormationNaNH₂ / liquid NH₃Elimination-AdditionMixture of 2- and 3-amino-N-allylaniline govtpgcdatia.ac.inkhanacademy.org
Nickel-Catalyzed AminationNi(COD)₂ / Ligand, Base, NH₃Catalytic Cycle (Oxidative Addition/Reductive Elimination)N¹-allylbenzene-1,2-diamine nih.gov

Mechanistic Investigations of Benzenamine, 2-chloro-N-2-propenyl- Transformations

The elucidation of reaction mechanisms for transformations involving Benzenamine, 2-chloro-N-2-propenyl- hinges on the successful identification and characterization of transient reactive intermediates. While direct observation of these species is often challenging due to their short lifetimes, a combination of spectroscopic techniques and trapping experiments can provide valuable insights. nih.gov

In the context of palladium-catalyzed reactions of Benzenamine, 2-chloro-N-2-propenyl-, a key reactive intermediate is the arylpalladium(II) complex formed after the oxidative addition of the C-Cl bond to the Pd(0) catalyst. The structure and reactivity of this intermediate are crucial in dictating the course of the subsequent steps in the catalytic cycle. The coordination environment of the palladium center, including the nature of the ancillary ligands, will significantly impact the stability and reactivity of this intermediate.

For intramolecular reactions, such as a potential intramolecular Heck reaction leading to the formation of a cyclized product, further intermediates would include a palladacycle formed through the insertion of the alkene of the N-propenyl group into the arylpalladium bond. The characterization of such palladacycles, often through NMR spectroscopy and X-ray crystallography of stable analogues, can provide strong evidence for the proposed mechanistic pathway.

In the absence of a metal catalyst, transformations of Benzenamine, 2-chloro-N-2-propenyl- might proceed through different intermediates. For instance, under conditions that favor nucleophilic aromatic substitution, a Meisenheimer-type intermediate could be formed by the attack of a nucleophile on the aromatic ring. The presence of the chlorine atom and the nature of the N-propenyl substituent would influence the stability and regioselectivity of such an intermediate.

Table 1: Plausible Reactive Intermediates in Transformations of Benzenamine, 2-chloro-N-2-propenyl-

Intermediate TypeProposed Structure/DescriptionPotential Reaction Type
Arylpalladium(II) Complex[Pd(L)n(C6H4(NHCH2CH=CH2))Cl]Palladium-catalyzed cross-coupling
PalladacycleA cyclic organopalladium species formed via intramolecular carbopalladationIntramolecular Heck reaction
Meisenheimer ComplexAnionic sigma-complex from nucleophilic attack on the aromatic ringNucleophilic Aromatic Substitution
Aryne IntermediateA highly reactive benzyne derivative formed under strong basic conditionsNucleophilic addition reactions

To gain a deeper, quantitative understanding of the reaction mechanisms involving Benzenamine, 2-chloro-N-2-propenyl-, transition state computations and kinetic studies are indispensable tools. Density Functional Theory (DFT) calculations have become a powerful method for mapping the potential energy surface of a reaction, allowing for the characterization of transition state structures and the calculation of activation energies. rsc.org

For the C-Cl bond activation step in a palladium-catalyzed reaction, DFT calculations can be employed to model the oxidative addition process. These computations can help to elucidate the geometry of the transition state, revealing the concerted or stepwise nature of the bond-breaking and bond-forming events. Furthermore, the influence of different ligands on the activation barrier can be systematically investigated, providing a rational basis for ligand design and catalyst optimization.

Kinetic studies, on the other hand, provide experimental data on the reaction rates and their dependence on the concentrations of reactants, catalysts, and other species. For reactions of Benzenamine, 2-chloro-N-2-propenyl-, determining the reaction order with respect to the substrate, catalyst, and any coupling partners can help to identify the rate-determining step of the catalytic cycle. For example, a first-order dependence on both the substrate and the catalyst is often indicative of the oxidative addition being the rate-limiting step. researchgate.net

The combination of computational and kinetic data can provide a comprehensive picture of the reaction mechanism. For instance, a Hammett analysis, where the reaction rates are correlated with the electronic properties of substituents on the aniline (B41778) ring, can provide insights into the charge distribution in the transition state. This information can then be compared with the charge distribution predicted by DFT calculations to validate the proposed mechanism.

Table 2: Key Parameters from Mechanistic Studies of Related Aryl Halide Transformations

ParameterMethodSignificance for Benzenamine, 2-chloro-N-2-propenyl-
Activation Energy (Ea)Transition State Computations (DFT)Predicts the feasibility and rate of C-Cl bond activation.
Reaction OrderKinetic StudiesHelps to identify the rate-determining step in a catalytic cycle.
Hammett ρ valueKinetic Studies with substituted analoguesProvides insight into the electronic nature of the transition state.
Kinetic Isotope Effect (KIE)Isotopic labeling experimentsCan distinguish between different mechanistic pathways.

Catalysts: In transition metal-catalyzed reactions, the choice of the metal center and the associated ligands is paramount. For C-Cl bond activation, palladium catalysts are common, but nickel catalysts can also be effective and offer a more economical alternative. researchgate.netrsc.org The ligands play a crucial role in tuning the electronic and steric properties of the metal center. For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and promote reductive elimination. umn.edu The development of specialized ligands has been a key driver in expanding the scope of cross-coupling reactions.

Solvents: The solvent can influence a reaction in several ways, including the solubility of reactants and catalysts, the stabilization of charged intermediates or transition states, and in some cases, direct participation in the reaction mechanism. academie-sciences.fr For reactions involving polar or ionic intermediates, polar aprotic solvents like DMF or DMSO are often used. In contrast, non-polar solvents such as toluene (B28343) or dioxane may be preferred for other transformations. The hydrogen-bond donor ability of a solvent can also be a critical factor, as seen in some aza-Michael additions where protic solvents can activate the electrophile. bohrium.com

Additives: Additives such as bases, salts, and co-catalysts can have a dramatic impact on the reaction outcome. In many cross-coupling reactions, a base is required to facilitate the catalytic cycle, for example, by promoting the reductive elimination step or by neutralizing acidic byproducts. The choice of base, ranging from inorganic carbonates to organic amines, can be critical. Other additives, like silver salts, have been shown to promote certain bond activation steps, potentially by acting as a halide scavenger or an oxidant. nih.gov

Table 3: Influence of Reaction Components on Transformations of Aryl Chlorides

ComponentRoleExample Effect on Benzenamine, 2-chloro-N-2-propenyl- Reactions
Catalyst
Palladium(0) complexesActive catalytic speciesFacilitates C-Cl bond activation via oxidative addition.
Nickel(0) complexesAlternative catalystCan offer different reactivity and selectivity profiles compared to palladium.
Phosphine LigandsModulate catalyst activityBulky, electron-rich ligands can increase reaction rates.
Solvent
Polar Aprotic (e.g., DMF)Solubilizing agent, stabilizes polar intermediatesMay favor reactions proceeding through charged intermediates.
Non-polar (e.g., Toluene)Solubilizing agentOften used in Heck and Suzuki couplings.
Protic (e.g., alcohols)Hydrogen-bond donorCan influence reactions by stabilizing anions or activating electrophiles. academie-sciences.fr
Additives
Base (e.g., K2CO3, Cs2CO3)Promotes catalytic cycleEssential for many cross-coupling reactions to proceed. nih.gov
Silver Salts (e.g., Ag2CO3)Promoter/OxidantCan assist in the activation of C-Cl or other bonds. nih.gov

Computational Chemistry and Theoretical Characterization

Electronic Structure Calculations for Benzenamine, 2-chloro-N-2-propenyl-

Electronic structure calculations are fundamental to modern computational chemistry, providing a quantum mechanical description of a molecule's electrons and nuclei. These calculations are instrumental in determining a wide array of molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For a molecule like Benzenamine, 2-chloro-N-2-propenyl-, the B3LYP hybrid functional is a commonly employed method. researchgate.netrsc.org B3LYP, which stands for Becke, three-parameter, Lee-Yang-Parr, combines the strengths of both Hartree-Fock theory and DFT.

The choice of basis set is equally critical and dictates the flexibility the calculation has to describe the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice for systems containing heteroatoms and aromatic rings. researchgate.netrsc.org This nomenclature indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy atoms and hydrogen to better describe weakly bound electrons, and polarization functions (d,p) to allow for non-spherical electron density distributions. This level of theory, B3LYP/6-311++G(d,p), is well-suited for optimizing the molecular geometry and calculating the electronic properties of substituted anilines. researchgate.netrsc.org

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. rsc.org While DFT methods include some degree of parameterization, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a more rigorous, albeit computationally expensive, approach. For a molecule of the size of Benzenamine, 2-chloro-N-2-propenyl-, HF and MP2 calculations would be feasible and could provide valuable comparative data to the DFT results, particularly for properties like electron correlation energies.

Molecular Orbital and Bonding Analysis

Understanding the distribution and energies of molecular orbitals is key to predicting a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For Benzenamine, 2-chloro-N-2-propenyl-, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO, conversely, would likely be distributed over the aromatic ring and influenced by the electron-withdrawing chloro substituent. The N-propenyl group would also influence the electronic landscape. Based on studies of similar molecules, the predicted HOMO-LUMO energies for Benzenamine, 2-chloro-N-2-propenyl- are presented in the table below.

ParameterEnergy (eV)
HOMO-5.85
LUMO-0.95
Energy Gap (ΔE)4.90

This data is representative and extrapolated from computational studies on analogous substituted anilines.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. scribd.com This method allows for the quantification of intramolecular interactions, such as hyperconjugation, and provides a detailed description of the charge distribution within the molecule.

For Benzenamine, 2-chloro-N-2-propenyl-, NBO analysis would reveal the hybridization of the atomic orbitals and the nature of the bonds. It would also quantify the delocalization of the nitrogen lone pair into the antibonding orbitals of the benzene (B151609) ring, a key factor in the reactivity of anilines. The calculated natural charges on each atom provide insight into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.

The table below presents the predicted Natural Population Analysis (NPA) charges for key atoms in Benzenamine, 2-chloro-N-2-propenyl-, based on calculations of similar molecules.

AtomNatural Charge (e)
Cl-0.15
N-0.60
C (ipso-NH)-0.20
C (ipso-Cl)0.10

This data is representative and extrapolated from computational studies on analogous substituted anilines.

Natural Localized Molecular Orbital (NLMO) analysis further refines the bonding picture by providing orbitals that are highly localized, often corresponding to the classic Lewis structure representation of a molecule.

Prediction and Modeling of Reactivity and Selectivity

The computational data derived from the methods described above can be used to predict the reactivity and selectivity of Benzenamine, 2-chloro-N-2-propenyl-. The HOMO and LUMO distributions indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the high HOMO density on the aromatic ring suggests its susceptibility to electrophilic substitution.

The NBO charges can further refine these predictions. The negative charge on the nitrogen atom and certain carbon atoms of the ring would suggest these are favorable sites for reaction with electrophiles. Conversely, the more positively charged atoms would be susceptible to nucleophilic attack. This detailed electronic information is invaluable for understanding and predicting the chemical behavior of Benzenamine, 2-chloro-N-2-propenyl- in various chemical reactions.

Potential Energy Surface (PES) Profiling for Reaction Pathways

The exploration of a molecule's potential energy surface (PES) is fundamental to understanding its reactivity, offering a map of energy changes as the geometry of the molecule distorts during a reaction. By identifying transition states and intermediates, the feasibility and kinetics of various reaction pathways can be determined. For Benzenamine, 2-chloro-N-2-propenyl-, a key potential reaction is the aza-Claisen rearrangement, a type of sigmatropic rearrangement.

Computational studies on similar systems, such as aryl propargyl ethers and allyl naphthyl ethers, have demonstrated the utility of Density Functional Theory (DFT) in mapping out the intricate details of such rearrangements. nsf.govnih.gov These studies reveal that the reaction can proceed through different pathways, with the activation energy for each step being a critical determinant of the final product distribution. For instance, in the Claisen rearrangement of substituted aryl propargyl ethers, DFT calculations have been used to determine the Gibbs free energy barriers for rearrangement at different positions on the aromatic ring. nsf.gov A computational investigation into the Claisen cascades of these ethers highlighted how substituents influence reactivity and regioselectivity. nsf.gov

In a study on the enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by copper(II) complexes, DFT calculations suggested a stepwise mechanism involving tight-ion-pair intermediates. nih.gov The calculations were able to explain the observed enantioselectivity by identifying the rate-determining step and the corresponding transition states. nih.gov The energy difference between the transition states leading to the (S)- and (R)-products was found to be in good agreement with experimental results. nih.gov

The following table provides illustrative data from a computational study on a model Claisen rearrangement, showcasing the type of information that can be obtained from PES profiling.

Illustrative Calculated Free Energy Barriers for a Model Aromatic Aza-Claisen Rearrangement
Reaction StepDescriptionCalculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)
Step 1 organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement29.1
Step 2Intramolecular Diels-Alder Reaction27.1

This table is illustrative and based on data from computational studies on analogous systems. nsf.gov

Computational Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for structure elucidation and for the interpretation of experimental spectra.

NMR Spectra

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. This approach has been shown to provide accurate predictions for both ¹H and ¹³C NMR spectra for a wide range of organic molecules. rsc.orgrsc.org Machine learning protocols are also being developed to rapidly predict chemical shifts with DFT accuracy. rsc.org For complex molecules with multiple conformers, a combination of molecular mechanics and DFT can be used to generate a library of conformers and then calculate the Boltzmann-weighted average chemical shifts.

The accuracy of the predicted chemical shifts can depend on the choice of DFT functional and basis set. nih.gov For transition metal complexes, relativistic effects may need to be considered for accurate predictions, especially for atoms directly bonded to the metal. nih.gov The following table presents a representative comparison of calculated and experimental NMR chemical shifts for a molecule structurally similar to Benzenamine, 2-chloro-N-2-propenyl-.

Illustrative Calculated vs. Experimental NMR Chemical Shifts (ppm) for a Model Chloroaniline Derivative
AtomCalculated ¹H Shift (ppm)Experimental ¹H Shift (ppm)Calculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
Ar-H (ortho to NH)6.806.75C-Cl120.5119.8
Ar-H (meta to NH)7.207.15C-N145.2144.7
=CH- (allyl)5.905.95CH (allyl)134.1133.5
=CH₂ (allyl)5.255.20CH₂ (allyl)117.8117.3
-CH₂- (allyl)3.853.80N-CH₂45.945.5

This table is illustrative. The presented values are representative of typical accuracies for DFT-calculated NMR shifts for similar structures.

IR Spectra

Theoretical IR spectra are calculated by determining the vibrational frequencies of a molecule's normal modes. These calculations are typically performed using DFT methods. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. The IR spectrum of poly(2-chloroaniline) shows characteristic bands for the N-H group, C-C and C=C stretching, and the C-N vibration. researchgate.net The NIST WebBook provides an experimental IR spectrum for allyl chloride. nist.gov

The table below shows a representative set of calculated and experimental vibrational frequencies for key functional groups in a molecule analogous to Benzenamine, 2-chloro-N-2-propenyl-.

Illustrative Calculated vs. Experimental IR Frequencies (cm⁻¹) for Key Functional Groups
Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-HStretching34503430
C=C (aromatic)Stretching1605, 15801600, 1575
C=C (alkene)Stretching16451640
C-NStretching13151310
C-ClStretching750745

This table is illustrative. The presented values are representative of typical accuracies for DFT-calculated IR frequencies for similar structures.

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent can significantly influence the electronic structure and reactivity of a molecule. These effects, known as solvatochromism when they affect the absorption of light, can be modeled computationally using both implicit and explicit solvent models. researchgate.netnih.gov Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

Studies on solvatochromic effects have shown that the polarity of the solvent can shift the absorption bands in UV-Vis spectra. nih.govsapub.org For example, in more polar solvents, the first absorption maximum of 2-thiocytosine (B14015) shifts to higher transition energies. researchgate.netnih.gov These shifts are related to changes in the dipole moments of the molecule in its ground and excited states and can be rationalized using various solvatochromic scales. researchgate.netnih.gov

The following table illustrates the calculated effect of different solvents on the maximum absorption wavelength (λmax) of a model substituted aniline, demonstrating the impact of solvent polarity on the electronic structure.

Illustrative Calculated Solvent Effects on the UV-Vis Absorption Maximum (λmax) of a Model Substituted Aniline
SolventDielectric Constant (ε)Calculated λmax (nm)
n-Hexane1.88285
Chloroform4.81292
Ethanol24.55300
Acetonitrile37.5305
Water80.1310

This table is illustrative and demonstrates the general trend of solvatochromic shifts with increasing solvent polarity.

Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.

The IR spectrum of a molecule reveals the frequencies at which its bonds vibrate upon absorbing infrared radiation. An experimental IR spectrum for a compound synonymous with Benzenamine, 2-chloro-N-2-propenyl- is available from the NIST WebBook, showing several characteristic absorption bands. nist.gov

N-H Stretching: A sharp to moderately broad band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.

Aliphatic and Vinylic C-H Stretching: The sp³ hybridized C-H bonds of the methylene (B1212753) group and the sp² hybridized C-H bonds of the vinyl group will also show stretching vibrations in the 2850-3100 cm⁻¹ range.

C=C Stretching: The aromatic ring will have characteristic skeletal vibrations in the 1450-1600 cm⁻¹ region. The C=C stretching of the allyl group is expected around 1640 cm⁻¹.

N-H Bending: The in-plane bending vibration of the N-H group typically appears around 1500-1550 cm⁻¹.

C-N Stretching: The stretching vibration for an aromatic amine C-N bond is usually found in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

Out-of-Plane C-H Bending: The strong bands in the 690-900 cm⁻¹ region are characteristic of the substitution pattern on the benzene (B151609) ring.

Table 3: Experimental IR and Predicted Raman Data for Benzenamine, 2-chloro-N-2-propenyl-

Functional GroupExperimental IR Frequency (cm⁻¹) nist.govPredicted Raman Frequency (cm⁻¹)Vibrational Mode
N-H~3400~3400Stretching
Aromatic C-H>3000>3000Stretching
Alkene C=C~1640~1640 (strong)Stretching
Aromatic C=C~1600, ~1500~1600, ~1500Skeletal Stretching
C-N~1300~1300Stretching
C-Cl~750~750Stretching

While detailed conformational analysis via vibrational modes for this specific molecule is not widely reported, the principles can be applied. The flexibility of the N-allyl group allows for different spatial orientations (conformers) relative to the benzene ring. These different conformers can, in principle, give rise to slightly different vibrational frequencies, particularly for modes involving the C-N bond and the allyl group.

Low-temperature IR or Raman spectroscopy could potentially resolve the vibrational bands of different stable conformers. By analyzing the changes in the spectra with temperature, it might be possible to determine the relative stabilities of the conformers and the energy barriers for their interconversion. However, without specific experimental studies, any conformational analysis remains speculative.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathways

Mass spectrometry is a cornerstone technique for determining the molecular weight and exploring the structure of Benzenamine, 2-chloro-N-2-propenyl- through the analysis of its fragmentation patterns. When the molecule is ionized, typically by electron impact (EI), it forms a molecular ion ([M]•+) which then undergoes characteristic fragmentation.

The molecular ion peak for Benzenamine, 2-chloro-N-2-propenyl- is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₁₀ClN). A key feature in the mass spectrum is the isotopic pattern for chlorine: the presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 results in two molecular ion peaks, [M]•+ and [M+2]•+, separated by 2 m/z units.

The fragmentation of this molecule is influenced by its structural features: the aromatic ring, the chlorine substituent, and the N-allyl group. libretexts.orgnumberanalytics.comgbiosciences.com The energetically unstable molecular ion breaks apart into smaller, more stable charged fragments and neutral radicals. gbiosciences.comlibretexts.org The most stable and therefore most abundant fragment ion forms the base peak in the spectrum. gbiosciences.com

Likely fragmentation pathways for Benzenamine, 2-chloro-N-2-propenyl- include:

Loss of the allyl group: Cleavage of the C-N bond can lead to the loss of the allyl radical (•CH₂CH=CH₂), resulting in a fragment ion corresponding to [M - 41]⁺.

Loss of chlorine: Cleavage of the C-Cl bond can result in the loss of a chlorine radical (•Cl), giving a fragment at [M - 35]⁺.

Ring fragmentation: The aromatic ring itself can break apart, although aromatic structures are relatively stable and their molecular ion peaks tend to be strong. libretexts.org

Rearrangements: Intramolecular rearrangements, such as the McLafferty rearrangement, can occur, leading to more complex fragmentation patterns. numberanalytics.com

The fragmentation pattern of the parent compound, N-allylaniline, shows significant peaks at m/z 133 (molecular ion), 132, 106, 92, and 77 (phenyl cation). nist.gov For 2-chloro-N-allylaniline, these fragments would be shifted according to the presence of the chlorine atom or would arise from alternative fragmentation pathways initiated by the chloro-substituent.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nih.gov This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. For Benzenamine, 2-chloro-N-2-propenyl-, HRMS would distinguish its molecular formula, C₉H₁₀ClN, from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

The technique is invaluable for confirming the identity of a synthesized compound or an unknown analyte in a complex mixture. nih.gov By comparing the experimentally measured accurate mass to the calculated theoretical mass, a high degree of confidence in the compound's elemental formula can be achieved.

Table 1: Theoretical HRMS Data for Benzenamine, 2-chloro-N-2-propenyl-

Ion FormulaCalculated Monoisotopic Mass (Da)
[C₉H₁₀³⁵ClN]•+167.0502
[C₉H₁₀³⁷ClN]•+169.0472

This table presents the calculated theoretical exact masses for the two major isotopes of the molecular ion.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that separates volatile compounds in a mixture before they are introduced into the mass spectrometer for detection and identification. d-nb.infomdpi.com This method is well-suited for the analysis of aniline (B41778) derivatives. d-nb.inforesearchgate.net

In a typical GC/MS analysis of Benzenamine, 2-chloro-N-2-propenyl-, the compound would first be separated from other components of a sample mixture on a capillary column (e.g., an SE-54 or similar). epa.gov The retention time of the compound is a characteristic property under specific chromatographic conditions. After elution from the GC column, the compound enters the MS detector, where it is ionized and fragmented. The resulting mass spectrum provides definitive structural identification. mdpi.com The combination of retention time and mass spectrum offers very high specificity for qualitative and quantitative analysis. nih.gov GC/MS is frequently used in environmental monitoring and industrial quality control to detect and quantify chloroanilines and related compounds. d-nb.inforesearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu The part of the molecule responsible for this absorption is called a chromophore.

For Benzenamine, 2-chloro-N-2-propenyl-, the primary chromophore is the substituted benzene ring. The electronic transitions are typically π → π* transitions associated with the aromatic system. The spectrum of the parent chromophore, aniline, in a non-polar solvent shows a primary absorption band (E2-band) around 230 nm and a secondary, lower intensity band (B-band) around 280 nm. nist.gov

The substituents on the benzene ring—the chlorine atom and the N-allyl-amino group—act as auxochromes, modifying the absorption characteristics of the chromophore.

-NH-R group (N-allyl): The nitrogen lone pair electrons conjugate with the aromatic π-system, typically causing a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity).

-Cl group (Chloro): The chlorine atom also has lone pairs that can interact with the ring, but it also exerts an inductive electron-withdrawing effect. This can lead to a bathochromic shift of the primary and secondary absorption bands. For example, the B-band of o-chloroaniline appears at a longer wavelength than that of aniline. nist.govnist.gov

The combined effect of these substituents in Benzenamine, 2-chloro-N-2-propenyl- is expected to result in absorption maxima at longer wavelengths compared to unsubstituted aniline. The exact λmax values are dependent on the solvent used due to solvent-analyte interactions. rsc.org

Table 2: Expected UV-Vis Absorption Data for Benzenamine, 2-chloro-N-2-propenyl- and Related Compounds

CompoundChromophore SystemExpected λmax (B-band)Type of Transition
AnilinePhenylamine~280 nmπ → π
o-Chloroaniline2-Chlorophenylamine~288 nmπ → π
Benzenamine, 2-chloro-N-2-propenyl-2-Chloro-N-allylphenylamine>288 nmπ → π*

Data for aniline and o-chloroaniline are based on NIST spectral data. nist.govnist.gov The expected λmax for the target compound is an educated prediction based on substituent effects.

Integrated Spectroscopic Data Analysis for Structural Elucidation

While each spectroscopic technique provides valuable pieces of the structural puzzle, unambiguous structure elucidation of Benzenamine, 2-chloro-N-2-propenyl- requires the integration of data from multiple analytical methods. researchgate.net A comprehensive analysis would typically combine data from mass spectrometry, UV-Vis spectroscopy, and other methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The process for confirming the structure would be as follows:

HRMS would confirm the elemental formula (C₉H₁₀ClN).

GC/MS would provide the fragmentation pattern. Key fragments like [M-Cl]⁺ and [M-allyl]⁺ would confirm the presence and connectivity of the chloro and allyl substituents. The isotopic signature of chlorine would also be evident.

UV-Vis spectroscopy would identify the 2-chloroaniline (B154045) chromophore and confirm the electronic conjugation within the molecule.

Infrared (IR) spectroscopy would identify characteristic vibrations of functional groups, such as N-H stretching, aromatic C-H stretching, C=C stretching of the allyl group and the aromatic ring, and C-Cl stretching.

¹H and ¹³C NMR spectroscopy would provide the most definitive structural information, showing the number and types of hydrogen and carbon atoms, their chemical environments, and their connectivity through spin-spin coupling. This would confirm the ortho substitution pattern on the aromatic ring and the structure of the N-allyl group.

By combining the information from these techniques, a complete and verified chemical structure for Benzenamine, 2-chloro-N-2-propenyl- can be confidently established. researchgate.net

Advanced Applications in Organic Synthesis

Role as a Key Intermediate in Heterocyclic Compound Synthesis

The strategic positioning of reactive functional groups within Benzenamine, 2-chloro-N-2-propenyl- makes it an ideal precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in pharmaceuticals, natural products, and materials science.

Synthesis of Indole (B1671886) and Carbazole (B46965) Scaffolds

The synthesis of indole and carbazole frameworks often relies on the formation of new carbon-carbon and carbon-nitrogen bonds. While direct examples employing Benzenamine, 2-chloro-N-2-propenyl- are not extensively documented in the reviewed literature, methods utilizing closely related 2-chloroaniline (B154045) derivatives provide a clear pathway for its application.

Palladium-catalyzed reactions are a cornerstone in this area. For instance, the synthesis of N-H carbazoles can be achieved from 2-chloroanilines and aryl bromides through a tandem process of amination and C-H activation. nih.govorganicreactions.orgbris.ac.ukcapes.gov.brnih.gov This methodology could be adapted to Benzenamine, 2-chloro-N-2-propenyl-, where the aniline (B41778) nitrogen would first couple with an aryl bromide, followed by an intramolecular palladium-catalyzed C-H activation/arylation to form the carbazole ring. The allyl group could either be retained or modified in subsequent steps.

Furthermore, a palladium-catalyzed condensation of 2-bromostyrene (B128962) with 2-chloroaniline derivatives has been shown to yield diphenylamine (B1679370) intermediates that can be selectively cyclized to form indoles or carbazoles, among other heterocycles. beilstein-journals.orgresearchgate.net The selectivity of these intramolecular transformations is uniquely controlled by the choice of ligand. This suggests that an analogous intermediate derived from Benzenamine, 2-chloro-N-2-propenyl- could be a viable precursor for these important heterocyclic systems. An oxidative cyclization of such intermediates can also lead to N-arylindoles. researchgate.net

Catalyst SystemReactant 1Reactant 2Product ScaffoldReference
Pd(OAc)₂, Cu(OAc)₂2-Chloroaniline derivativeAryl bromideCarbazole nih.govorganicreactions.orgbris.ac.uk
Pd₂(dba)₃, Ligand2-Chloroaniline derivative2-BromostyreneIndole/Carbazole beilstein-journals.orgresearchgate.net
Pd(OAc)₂, Cu(OAc)₂Diphenylamine intermediate-N-Arylindole researchgate.net

Construction of Quinoline (B57606) and Isoquinoline (B145761) Derivatives

Quinoline and isoquinoline cores are fundamental structures in a vast number of biologically active compounds. Classical synthetic methods for these heterocycles, such as the Skraup and Combes syntheses for quinolines, and the Bischler-Napieralski and Pictet-Spengler reactions for isoquinolines, typically utilize aniline or phenylethylamine derivatives. organicreactions.orgwikipedia.orgjk-sci.comwikipedia.orgwikipedia.orgpharmaguideline.comnumberanalytics.comiust.ac.irwikipedia.orgyoutube.comyoutube.comquimicaorganica.orgorganic-chemistry.orgyoutube.com

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. organicreactions.orgwikipedia.orgpharmaguideline.comnumberanalytics.com In principle, Benzenamine, 2-chloro-N-2-propenyl- could serve as the aniline component, leading to a substituted quinoline, although the reactivity of the allyl group under the harsh acidic and oxidative conditions would need to be considered.

Similarly, the Combes quinoline synthesis involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgyoutube.com The use of chloroanilines has been documented, suggesting that Benzenamine, 2-chloro-N-2-propenyl- could be a suitable substrate. wikipedia.org

For isoquinoline synthesis, the Bischler-Napieralski reaction cyclizes β-arylethylamides to 3,4-dihydroisoquinolines. jk-sci.comwikipedia.orgyoutube.com To utilize Benzenamine, 2-chloro-N-2-propenyl-, it would first need to be converted into the corresponding β-arylethylamide derivative. The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone, would similarly require prior modification of the starting material. iust.ac.irwikipedia.orgorganic-chemistry.orgnih.gov

Formation of Benzimidazoles and Oxazolopyrazines

Benzimidazoles are a critical class of heterocycles in medicinal chemistry. A common synthetic route involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govnih.govsemanticscholar.orgsemanticscholar.org Alternatively, 2-substituted benzimidazoles can be prepared from 2-chlorobenzimidazole, which itself can be synthesized from o-phenylenediamine. bris.ac.ukijsrst.com While direct synthesis from Benzenamine, 2-chloro-N-2-propenyl- is not a standard approach, it could potentially be functionalized to create a suitable precursor for benzimidazole (B57391) synthesis. For example, reaction with an appropriate amine could lead to a diamine derivative that could then undergo cyclization.

There is currently no specific information in the reviewed literature detailing the synthesis of oxazolopyrazines directly from Benzenamine, 2-chloro-N-2-propenyl-.

Synthesis of Pyrroles and Pyrrolidines

The synthesis of pyrroles and pyrrolidines encompasses a wide range of methodologies. The Paal-Knorr synthesis, a classic method for preparing pyrroles, involves the reaction of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgrsc.orgrgmcet.edu.inorganic-chemistry.org Benzenamine, 2-chloro-N-2-propenyl- could act as the primary amine in this reaction to yield an N-arylpyrrole.

Pyrrolidine synthesis can be achieved through various cyclization strategies. For instance, the intramolecular cyclization of N-allyl amines is a known route. While not specifically documented for Benzenamine, 2-chloro-N-2-propenyl-, related N-allylanilines can undergo such transformations. For example, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-CN pyrrolidines. nih.gov

Strategic Precursor for Diverse N-Heterocyclic Architectures

The reactivity of the allyl group in Benzenamine, 2-chloro-N-2-propenyl- allows for its transformation into various other functional groups, thereby expanding its utility as a precursor for a wider range of N-heterocyclic architectures. For instance, oxidation of the allyl group could yield an aldehyde or carboxylic acid, which could then participate in cyclization reactions to form different heterocyclic rings. The chloro-substituent on the benzene (B151609) ring also provides a handle for cross-coupling reactions, further increasing the diversity of accessible structures.

Participation in Complex Domino and Cascade Reaction Sequences

Domino and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, represent a highly efficient and atom-economical approach to the synthesis of complex molecules. tu-dresden.demdpi.com The inherent functionalities of Benzenamine, 2-chloro-N-2-propenyl- make it an excellent candidate for such reaction sequences.

A notable example is the copper-promoted cascade radical reaction of N-sulfonyl-2-allylanilines withfullerene, which efficiently produces novel (2-indolinyl)methylated hydrofullerenes. iust.ac.irsemanticscholar.org This reaction proceeds through a plausible mechanism involving the generation of a radical species that initiates a cascade of events, including intramolecular cyclization onto the allyl group. Although this example involves an N-sulfonyl derivative, it highlights the potential of the 2-allylaniline (B3051291) scaffold to participate in complex cascade processes. The reaction demonstrates broad substrate scope and excellent functional group tolerance. iust.ac.irsemanticscholar.org

Reaction TypeReactant 1Reactant 2ProductReference
Cascade Radical ReactionN-sulfonyl-2-allylanilineFullerene(2-Indolinyl)methylated hydrofullerene iust.ac.irsemanticscholar.org

The development of domino reactions involving the Heck reaction is another promising area. A domino Heck reaction of Benzenamine, 2-chloro-N-2-propenyl- could potentially involve an initial intramolecular cyclization of the allyl group, followed by further intermolecular or intramolecular reactions of the resulting intermediate.

Development of Novel Synthetic Routes and Methodologies

The traditional synthesis of N-allylanilines often involves the reaction of an aniline with an allyl halide in the presence of a base. However, these methods can suffer from drawbacks such as the use of hazardous reagents, formation of byproducts, and difficulties in achieving high selectivity for mono-allylation. Recent research has focused on overcoming these limitations through the development of innovative catalytic systems and greener reaction conditions.

One promising approach involves the use of reusable solid catalysts. For instance, a method for the selective monoallylation of anilines using a zirconium dioxide-supported tungsten oxide (WO₃/ZrO₂) catalyst has been reported. rsc.org This heterogeneous catalyst facilitates the dehydrative allylation of anilines with allyl alcohol, a more environmentally benign allylating agent than allyl halides, with water being the only byproduct. rsc.org The catalyst demonstrates high activity and selectivity for the desired N-allyl aniline product. rsc.org A key advantage of this system is the potential for continuous flow synthesis, which offers benefits in terms of scalability and process control. rsc.org The proposed mechanism suggests that the dispersed tungsten oxide on the zirconia support, with its specific acidic and basic properties, is crucial for the catalytic activity. rsc.org The steric hindrance around the active sites is believed to inhibit over-allylation, thus ensuring high selectivity for the mono-allylated product. rsc.org

Another innovative strategy is the development of catalyst-free allylation reactions. Research has shown that the highly selective N,N-diallylation of anilines can be achieved by reacting them with allyl bromide in an aqueous alcohol solution in the presence of potassium carbonate, without the need for a metal catalyst. researchgate.net While this particular study focused on diallylation, the principles of using aqueous media and avoiding transition metal catalysts represent a significant step towards greener synthesis. The reaction tolerates a wide range of functional groups, suggesting its potential applicability to substrates like 2-chloroaniline. researchgate.net Further optimization of reaction conditions could potentially favor the formation of the mono-allylated product, Benzenamine, 2-chloro-N-2-propenyl-.

Palladium-catalyzed reactions have also been explored for N-allylation. In one study focused on the allylation of a hindered alcohol, it was serendipitously discovered that treating a substrate containing an amine functionality with palladium and allyl carbonate resulted in the high-yield formation of the N-allyl product, with no competing O-allylation. nih.gov This finding points towards a novel and selective method for N-allylation that avoids the use of traditional alkylating agents and bases. The decarboxylative nature of this transformation represents a unique activation strategy for the allyl source.

These emerging methodologies highlight a clear trend towards more sustainable and efficient syntheses of N-allyl anilines. The use of reusable solid catalysts, catalyst-free systems, and novel palladium-catalyzed decarboxylative approaches offers significant advantages over classical methods.

Methodology Catalyst/Reagents Key Features Potential for Benzenamine, 2-chloro-N-2-propenyl- Synthesis
Dehydrative Allylation10 wt% WO₃/ZrO₂Reusable solid catalyst, uses allyl alcohol, high selectivity for mono-allylation, suitable for continuous flow. rsc.orgHigh potential due to demonstrated selectivity with anilines. rsc.org
Catalyst-Free DiallylationK₂CO₃ / Aqueous AlcoholNo transition metal catalyst, environmentally friendly solvent system, tolerates various functional groups. researchgate.netAdaptable for mono-allylation with optimization of reaction conditions.
Palladium-Catalyzed Decarboxylative AllylationPalladium / Allyl CarbonateHigh selectivity for N-allylation over O-allylation, mild conditions. nih.govA promising novel route for selective N-allylation. nih.gov

Environmental Chemistry and Degradation Pathways

Abiotic Transformation Processes of N-Substituted Chloroanilines

Abiotic transformations are non-biological processes that can lead to the degradation of organic compounds in the environment. For N-substituted chloroanilines, key abiotic processes include photolytic degradation, chemical hydrolysis, and oxidation.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. For aromatic compounds like N-substituted chloroanilines, this process can be a significant pathway for their removal from sunlit surface waters and the upper layers of soil. The photolysis of aniline (B41778), a parent compound, is known to be an important environmental removal process. scialert.net The presence of algae can accelerate the photodegradation of aniline in aqueous media through the generation of reactive oxygen species. nih.gov

The primary mechanisms of photolytic degradation involve:

Direct Photolysis: The direct absorption of ultraviolet (UV) radiation by the molecule can lead to its excitation and subsequent cleavage of chemical bonds.

Indirect Photolysis (Photosensitization): This process involves other substances in the environment, known as photosensitizers (e.g., humic acids, algae), which absorb light and transfer the energy to the chloroaniline molecule, leading to its degradation.

Reaction with Photochemically Generated Species: Highly reactive species, such as hydroxyl radicals (•OH), are generated in the environment through photochemical reactions involving substances like nitrate (B79036) and dissolved organic matter. These radicals can readily attack the aromatic ring and the N-alkenyl substituent of N-substituted chloroanilines, initiating their degradation. The half-life of aniline in estuarine water has been observed to be significantly shorter in the light (27 hours) compared to the dark (173 hours), highlighting the importance of photolysis. researchgate.net

Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. For N-substituted anilines, the amide bond, if present, can be susceptible to hydrolysis. However, in the case of Benzenamine, 2-chloro-N-2-propenyl-, which has an N-alkenyl group, hydrolysis is not expected to be a major degradation pathway under typical environmental pH conditions. mdpi.com

Chemical oxidation, on the other hand, can play a more significant role. Strong oxidizing agents present in the environment can react with the aniline moiety. The oxidation of aniline can lead to the formation of various products, including nitrobenzene (B124822) and benzoquinones. openaccessjournals.com Aniline bound to humic materials in the soil is also subject to oxidation. scialert.net The N-allyl group can also be a target for oxidation. For instance, the oxidation of N-allylanilines using hydrogen peroxide has been reported in synthetic chemistry, suggesting that similar reactions could occur in the environment, potentially leading to the formation of epoxides or other oxidized derivatives. researchgate.net

Biotic Degradation Mechanisms and Microbial Transformations

The biodegradation of N-substituted chloroanilines is a critical process for their removal from contaminated environments. A variety of microorganisms have been shown to degrade aniline and its chlorinated derivatives.

Under aerobic conditions, the microbial degradation of anilines typically proceeds through a series of enzymatic reactions. While specific pathways for Benzenamine, 2-chloro-N-2-propenyl- have not been elucidated, the degradation is expected to initiate at either the aromatic ring or the N-allyl substituent.

Based on the degradation of aniline and chloroanilines, a plausible aerobic pathway would involve:

Oxidative Deamination and Hydroxylation: The initial attack is often catalyzed by a dioxygenase enzyme, leading to the formation of a chlorocatechol intermediate and the release of the N-allyl group as an amine. nih.govmdpi.com Several aerobic bacteria mineralize aniline by first forming catechol. nih.gov

Ring Cleavage: The resulting chlorocatechol undergoes ring cleavage, which can occur via either the ortho- or meta-cleavage pathway, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. nih.govzju.edu.cn This breaks open the aromatic ring, forming aliphatic intermediates.

Further Metabolism: These aliphatic intermediates are then further metabolized through central metabolic pathways, ultimately leading to carbon dioxide, water, and chloride ions.

Alternatively, the degradation could be initiated by an attack on the N-allyl group, potentially through oxidation or hydrolysis, before the degradation of the aromatic ring.

Table 1: Potential Aerobic Degradation Intermediates of Benzenamine, 2-chloro-N-2-propenyl- (Inferred)
Intermediate CompoundPotential Formation Pathway
2-Chloroaniline (B154045)Cleavage of the N-allyl bond
AllylamineCleavage of the N-C (aromatic) bond
3-ChlorocatecholHydroxylation of 2-chloroaniline
cis,cis-2-Chloro-muconic acidortho-cleavage of 3-chlorocatechol
2-Hydroxy-5-chloromuconic semialdehydemeta-cleavage of 3-chlorocatechol

Under anaerobic conditions, the degradation of chlorinated aromatic compounds often proceeds through reductive dehalogenation, where a chlorine atom is removed and replaced by a hydrogen atom. This process has been observed for various chloroanilines. acs.orgacs.org For Benzenamine, 2-chloro-N-2-propenyl-, a likely anaerobic biotransformation pathway would involve the initial reductive dechlorination to form N-allylaniline.

Following reductive dehalogenation, the resulting N-allylaniline could be further degraded. The anaerobic degradation of aniline has been shown to proceed via carboxylation to 4-aminobenzoic acid, which is then transformed to 4-aminobenzoyl-CoA and subsequently undergoes reductive deamination to benzoyl-CoA before entering the benzoate (B1203000) pathway. nih.govasm.org It is plausible that a similar pathway could be involved in the anaerobic degradation of N-allylaniline, although the fate of the allyl group in this process is not documented.

Sequential anaerobic/aerobic treatment has been proposed as an effective strategy for the complete degradation of chlorinated compounds, where anaerobic conditions facilitate reductive dechlorination and subsequent aerobic conditions promote the mineralization of the dehalogenated products. mdpi.com

Table 2: Potential Anaerobic Biotransformation Products of Benzenamine, 2-chloro-N-2-propenyl- (Inferred)
Product CompoundFormation Pathway
N-AllylanilineReductive dehalogenation
AnilineDealkylation of N-allylaniline
PhenolDeamination and hydroxylation of aniline
Benzoyl-CoAFrom carboxylation and deamination of aniline

Several bacterial genera have been identified as being capable of degrading aniline and its chlorinated derivatives. These microorganisms are often isolated from contaminated soils and industrial wastewater.

Rhodococcus sp.: Strains of Rhodococcus have been shown to degrade aniline and chloroanilines. scialert.net For example, Rhodococcus sp. strain DH-2 can degrade aniline via the catechol pathway. mdpi.com Some Rhodococcus strains can utilize aniline as a sole source of carbon and nitrogen. These bacteria are known for their broad metabolic capabilities, including the degradation of a wide range of aliphatic and aromatic hydrocarbons. nih.gov

Comamonadaceae family: Bacteria belonging to the family Comamonadaceae, such as Comamonas and Delftia, are frequently implicated in the degradation of aniline and chloroanilines. scialert.netmdpi.comresearchgate.net For example, Delftia sp. AN3 can tolerate and degrade high concentrations of aniline. zju.edu.cn Studies have shown that members of the Comamonadaceae can utilize 3-chloroaniline (B41212) as a sole source of carbon and nitrogen. researchgate.net

Other bacterial genera that have been associated with the degradation of aniline and its derivatives include Pseudomonas, Acinetobacter, Bacillus, and Burkholderia. scialert.netmdpi.comresearchgate.netnih.gov The ability to degrade these compounds is often encoded on plasmids, which can facilitate the spread of these catabolic genes within microbial communities. researchgate.net

Methodologies for Environmental Fate Assessment

The assessment of a chemical's environmental fate relies on a suite of analytical techniques to monitor its presence and transformation in various environmental matrices. Furthermore, understanding its persistence and mobility is crucial for predicting its potential for long-range transport and contamination of sensitive ecosystems.

The detection and identification of Benzenamine, 2-chloro-N-2-propenyl- and its potential degradation products in environmental samples necessitate the use of highly sensitive and specific analytical methods. Gas chromatography coupled with mass spectrometry (GC/MS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS or LC-MSn) are powerful tools for this purpose. High-resolution mass spectrometry (HRMS) further enhances the ability to identify unknown metabolites and transformation products.

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is a well-established technique for the analysis of semi-volatile organic compounds like chloroanilines. The compound would first be separated from other components in a sample based on its boiling point and interaction with the GC column, and then fragmented and detected by the mass spectrometer, providing a unique fingerprint for identification. For aniline derivatives, derivatization may sometimes be employed to improve their volatility and chromatographic behavior.

Liquid Chromatography-Mass Spectrometry (LC-MSn): LC-MS is particularly advantageous for analyzing polar and non-volatile degradation products that may not be amenable to GC analysis. The use of tandem mass spectrometry (MSn) allows for the structural elucidation of metabolites by analyzing the fragmentation patterns of parent ions. This technique is crucial for identifying the complex array of products that can be formed during biodegradation or photodegradation processes. Studies on other chloroanilines have demonstrated the utility of LC-MS/MS in tracking their degradation pathways. ecetoc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown compounds. This is invaluable in identifying novel degradation products for which no analytical standards are available. The high resolving power of HRMS helps to differentiate between isobaric interferences, which are compounds with the same nominal mass but different elemental formulas, a common challenge in complex environmental samples.

The table below summarizes the key analytical techniques applicable to the monitoring of Benzenamine, 2-chloro-N-2-propenyl- and its degradation products.

Analytical TechniquePrincipleApplication for Benzenamine, 2-chloro-N-2-propenyl-Key Advantages
GC/MS Separation based on volatility and polarity, followed by mass-based detection.Analysis of the parent compound and volatile degradation products.High separation efficiency for volatile compounds; extensive spectral libraries for identification.
LC-MSn Separation based on polarity, followed by multiple stages of mass analysis.Identification and quantification of polar, non-volatile metabolites and transformation products.Suitable for a wide range of compound polarities; provides structural information through fragmentation patterns. ecetoc.org
HRMS Provides highly accurate mass measurements.Accurate determination of the elemental composition of unknown degradation products.High specificity and the ability to identify unknown compounds without reference standards.

The persistence and mobility of a chemical determine its potential to contaminate water resources and be transported over long distances. Chemicals that are persistent, mobile, and toxic (PMT) or very persistent and very mobile (vPvM), often referred to as Persistent Mobile Organic Chemicals (PMOCs), are of particular concern for environmental and human health.

Persistence: The persistence of Benzenamine, 2-chloro-N-2-propenyl- in the environment is influenced by its susceptibility to biotic and abiotic degradation processes. The chlorine substituent on the aromatic ring generally increases the resistance of anilines to biodegradation. nih.gov The N-propenyl group might be susceptible to oxidation or cleavage. Photodegradation in surface waters and the atmosphere could also be a significant removal pathway, as is common for many aromatic compounds. However, in the absence of light, such as in groundwater and deep soil layers, the compound is expected to be more persistent. For instance, the half-life of 2-chloroaniline in anaerobic estuarine sediment has been reported to be as long as 175 days. nih.gov

The following table outlines the key considerations for the environmental persistence and mobility of Benzenamine, 2-chloro-N-2-propenyl-.

Environmental FactorInfluence on Benzenamine, 2-chloro-N-2-propenyl-Expected Outcome
Biodegradation The chloroaniline structure is generally recalcitrant to microbial degradation. nih.govLikely to be persistent in many environments, particularly under anaerobic conditions.
Photodegradation Aromatic amines can be degraded by sunlight.Potential for degradation in sunlit surface waters and the atmosphere.
Sorption to Soil The aniline group can interact with soil organic matter and clays. researchgate.netModerate to low mobility expected in soils with high organic content.
Mobility in Water Dependent on sorption characteristics and water solubility.Potential for transport in water systems, especially in low-organic content soils.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.